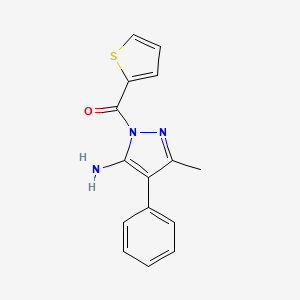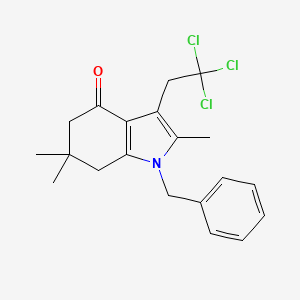![molecular formula C20H20BrFN2O2 B11088499 1-{4-[4-(4-Bromobenzoyl)piperazin-1-yl]-3-fluorophenyl}propan-1-one](/img/structure/B11088499.png)
1-{4-[4-(4-Bromobenzoyl)piperazin-1-yl]-3-fluorophenyl}propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[4-(4-Bromobenzoyl)piperazin-1-yl]-3-fluorophenyl}propan-1-one is a complex organic compound that features a piperazine ring substituted with a bromobenzoyl group and a fluorophenyl group
Preparation Methods
The synthesis of 1-{4-[4-(4-Bromobenzoyl)piperazin-1-yl]-3-fluorophenyl}propan-1-one typically involves multiple steps. One common method includes the reaction of 4-bromobenzoyl chloride with piperazine to form 4-(4-bromobenzoyl)piperazine. This intermediate is then reacted with 3-fluorobenzaldehyde under specific conditions to yield the final product . Industrial production methods may involve optimization of these steps to increase yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Scientific Research Applications
1-{4-[4-(4-Bromobenzoyl)piperazin-1-yl]-3-fluorophenyl}propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: This compound is being investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{4-[4-(4-Bromobenzoyl)piperazin-1-yl]-3-fluorophenyl}propan-1-one involves its interaction with specific molecular targets. The piperazine ring allows it to interact with various receptors and enzymes, potentially modulating their activity. The bromobenzoyl and fluorophenyl groups contribute to its binding affinity and specificity. These interactions can influence biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar compounds include:
4-(4-Bromobenzoyl)piperazine: Shares the bromobenzoyl-piperazine structure but lacks the fluorophenyl group.
3-Fluorobenzoylpiperazine: Contains the fluorophenyl group but lacks the bromobenzoyl group.
1-(4-Bromophenyl)piperazine: Similar structure but with different substituents. The uniqueness of 1-{4-[4-(4-Bromobenzoyl)piperazin-1-yl]-3-fluorophenyl}propan-1-one lies in its combination of these functional groups, which may confer unique properties and applications.
Properties
Molecular Formula |
C20H20BrFN2O2 |
|---|---|
Molecular Weight |
419.3 g/mol |
IUPAC Name |
1-[4-[4-(4-bromobenzoyl)piperazin-1-yl]-3-fluorophenyl]propan-1-one |
InChI |
InChI=1S/C20H20BrFN2O2/c1-2-19(25)15-5-8-18(17(22)13-15)23-9-11-24(12-10-23)20(26)14-3-6-16(21)7-4-14/h3-8,13H,2,9-12H2,1H3 |
InChI Key |
FFYJZDYSOUIIGH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1-{[(2-methoxyphenyl)carbonyl]amino}-5-phenyl-1H-pyrrol-2-yl)propanoic acid](/img/structure/B11088421.png)

![N-[2,5-dioxo-1-(pyridin-3-ylmethyl)-4-(trifluoromethyl)imidazolidin-4-yl]-4-fluorobenzamide](/img/structure/B11088432.png)
![7-(dimethylamino)-5-ethyl-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11088436.png)
![N-{(1Z)-3-[(furan-2-ylmethyl)amino]-3-oxo-1-phenylprop-1-en-2-yl}benzamide](/img/structure/B11088450.png)
![2-chlorobenzyl 3-{5-[(2-chlorobenzyl)sulfanyl]-1H-tetrazol-1-yl}benzoate](/img/structure/B11088463.png)


![3-Amino-N-(5-chloro-2-pyridinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[B]thieno[3,2-E]pyridine-2-carboxamide](/img/structure/B11088474.png)
![2-{(2E)-2-[4-(benzyloxy)-3-methoxybenzylidene]hydrazinyl}quinoline](/img/structure/B11088476.png)
![N-[2-(2,2,3,3-tetrafluoropropoxy)ethyl]dibenzo[b,d]furan-2-sulfonamide](/img/structure/B11088478.png)
![4-[5',6'-bis(acetyloxy)-1',3',4',9a'-tetrahydrospiro[cyclohexane-1,9'-xanthen]-4a'(2'H)-yl]benzene-1,2,3-triyl triacetate](/img/structure/B11088481.png)
![N,N'-Biphenyl-2,2'-diylbis[2-(1-naphthyl)acetamide]](/img/structure/B11088483.png)

